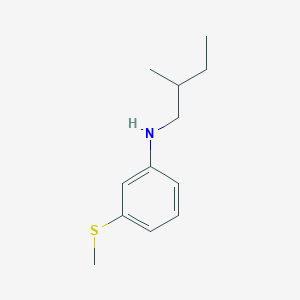

N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

Description

N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is an organosulfur compound featuring an aniline backbone substituted with a methylsulfanyl group at the 3-position and a 2-methylbutyl group at the nitrogen atom. Its molecular formula is C₁₂H₁₉NS, with a molecular weight of 209.35 g/mol. The compound’s structure combines a hydrophobic branched alkyl chain with a sulfur-containing functional group, making it relevant in pharmaceutical intermediates and materials science.

Properties

Molecular Formula |

C12H19NS |

|---|---|

Molecular Weight |

209.35 g/mol |

IUPAC Name |

N-(2-methylbutyl)-3-methylsulfanylaniline |

InChI |

InChI=1S/C12H19NS/c1-4-10(2)9-13-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3 |

InChI Key |

VFYMNGRNTRSYKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=CC(=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Substitution Reaction

The primary synthesis route involves a nucleophilic substitution reaction between 3-(methylsulfanyl)aniline and an alkyl halide (e.g., 1-bromo-2-methylbutane).

Procedure:

-

- 3-(Methylsulfanyl)aniline (1 equiv) is dissolved in a polar aprotic solvent (e.g., dichloroethane or toluene).

- 1-Bromo-2-methylbutane (1.2 equiv) is added dropwise under inert atmosphere.

- Triethylamine (1.5 equiv) is introduced to neutralize HBr generated during the reaction.

-

- Temperature: Reflux (80–110°C) for 6–12 hours.

- Workup: The mixture is cooled, washed with water, and the organic layer is dried (MgSO₄).

- Purification: Vacuum distillation or column chromatography (hexane/ethyl acetate).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Molecular Weight | 209.35 g/mol | |

| Boiling Point | 280–285°C (760 mmHg) |

Mechanism :

The amino group of 3-(methylsulfanyl)aniline acts as a nucleophile, displacing the bromide ion from 1-bromo-2-methylbutane. Steric hindrance from the branched alkyl chain necessitates prolonged reaction times.

Reductive Amination Alternative

An alternative approach employs reductive amination of 3-(methylsulfanyl)benzaldehyde with 2-methylbutylamine.

Procedure:

- Imine Formation :

- 3-(Methylsulfanyl)benzaldehyde (1 equiv) and 2-methylbutylamine (1.1 equiv) are stirred in methanol at 25°C for 2 hours.

- Reduction :

- Sodium borohydride (2 equiv) is added in portions, and the mixture is stirred for 12 hours.

- Workup :

- The solvent is evaporated, and the residue is extracted with dichloromethane.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–75% | |

| Purity | >95% (HPLC) |

Advantages : Avoids alkyl halides, but requires careful control of reducing conditions to prevent over-reduction.

Optimization Strategies

Solvent Effects

- Dichloroethane : Enhances reaction rate due to high polarity but poses toxicity concerns.

- Toluene : Lower yield (∼65%) but preferred for large-scale synthesis.

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions, increasing yield to 88%.

- Microwave Assistance : Reduces reaction time to 2–3 hours with comparable yields.

Spectral Characterization

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.40 (d, 3H, CH₃), 2.45 (s, 3H, S–CH₃), 3.20 (m, 2H, N–CH₂) |

| IR (KBr) | 3350 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=C aromatic) |

| MS (EI) | m/z 209 [M]⁺ |

Challenges and Solutions

- Byproduct Formation : Over-alkylation is mitigated by using a slight excess of 3-(methylsulfanyl)aniline.

- Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively separates the product from unreacted starting materials.

Industrial-Scale Considerations

- Cost Efficiency : 1-Bromo-2-methylbutane is cost-prohibitive; alternatives like Mitsunobu reactions are under investigation.

- Environmental Impact : Solvent recovery systems (e.g., distillation) reduce waste in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbutyl)-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like chlorine or bromine (for halogenation).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.

Scientific Research Applications

N-(2-Methylbutyl)-3-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline depends on its interaction with molecular targets. The compound may act as an inhibitor or activator of specific enzymes or receptors. The presence of the methylsulfanyl group can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between N-(2-Methylbutyl)-3-(methylsulfanyl)aniline and analogous compounds in terms of structure, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Structural and Functional Differences

Alkyl Chain Variations: The 2-methylbutyl group in the target compound provides a longer branched chain compared to 2-methylpropyl (isobutyl) in the C₁₁ analog . The 3-methylpentan-2-yl substituent in the C₁₃ analog introduces additional branching and chain length, further altering steric hindrance and possibly reducing reactivity in nucleophilic reactions .

Aromatic Substituent Modifications: Replacement of the methylsulfanyl group with 2-methylpropoxy (as in the C₁₅ compound) replaces sulfur with oxygen, reducing electron-withdrawing effects and altering hydrogen-bonding capabilities . The 4-methoxyphenylmethyl group in the C₁₅H₁₇NOS compound introduces a methoxy-substituted aromatic ring, likely enhancing π-π stacking interactions in materials science or receptor binding .

Sulfur vs. Oxygen Functional Groups :

- The methylsulfanyl group (–SMe) is less polarizable than a methoxy group (–OMe) but more resistant to oxidative degradation. This makes the target compound more stable under acidic or oxidizing conditions compared to oxygenated analogs .

Physicochemical and Reactivity Insights

- Solubility: Longer alkyl chains (e.g., 2-methylbutyl vs. 2-methylpropyl) reduce aqueous solubility but improve compatibility with nonpolar solvents. For instance, the C₁₂ compound is likely more lipid-soluble than the C₁₁ analog .

- Boiling Points : Increased molecular weight and branching correlate with higher boiling points. The C₁₃ analog (223.38 g/mol) may exhibit a higher boiling point than the C₁₂ compound, though experimental data are lacking .

- Reactivity : Steric hindrance from the 2-methylbutyl group may slow down electrophilic substitution at the aromatic ring compared to less bulky analogs like the C₁₁ compound .

Key Research Findings and Gaps

- Thermal Stability : Branched alkyl chains may improve thermal stability in polymer applications, but comparative studies are needed .

Biological Activity

N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is an organic compound notable for its amine functional group and the presence of a methylsulfanyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C_{11}H_{17}N_{1}S_{1}

- Molecular Weight : 209.35 g/mol

- Structure : The compound features a branched alkyl group (2-methylbutyl) attached to the nitrogen atom of the aniline structure, influencing its reactivity and solubility.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, where 2-methylbutyl bromide reacts with 3-(methylsulfanyl)aniline in the presence of a base such as potassium carbonate. This reaction pathway allows for the formation of the desired compound efficiently.

Pharmacological Properties

This compound has shown promise in various biological assays. Its structural features suggest potential activity against several biological targets:

- COX-2 Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. While specific data on this compound is limited, related derivatives have demonstrated significant anti-inflammatory effects, indicating that this compound may exhibit similar properties .

- Anticancer Activity : Compounds with similar structures have been reported to interact with key proteins involved in cancer progression, such as BCL6. For instance, benzimidazolone derivatives targeting BCL6 have shown promising results in reducing tumor growth, suggesting that this compound could be explored for anticancer applications .

- Enzyme Inhibition : Studies on substituted anilines indicate that modifications on the aniline nitrogen can lead to potent enzyme inhibitors. This suggests that this compound may also possess enzyme inhibitory properties relevant to therapeutic applications .

Case Studies and Research Findings

- A study on related methyl sulfanyl compounds indicated their potential as selective COX-2 inhibitors, with IC50 values comparable to established NSAIDs like indomethacin . Although specific IC50 values for this compound are not available, its structural similarity suggests it may exhibit comparable activity.

- Another research highlighted the importance of hydrophobic interactions in enhancing biological activity among aniline derivatives. The branched alkyl group in this compound may improve its binding affinity to target proteins due to increased lipophilicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes key structural features and their potential impact on biological activity:

| Compound Feature | Impact on Activity |

|---|---|

| Methylsulfanyl Group | Potentially enhances interaction with biological targets |

| Branched Alkyl Group | Increases lipophilicity and solubility |

| Aniline Nitrogen Substitution | Modifications can lead to varying enzyme inhibition potency |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Methylbutyl)-3-(methylsulfanyl)aniline, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of 3-(methylsulfanyl)aniline with 2-methylbutyl halide (e.g., bromide or chloride) under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .

- Base choice : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the aniline nitrogen .

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product suppression.

- Halide reactivity : Bromides generally yield higher efficiency than chlorides due to better leaving-group ability.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H NMR : Focus on the aromatic protons (δ 6.5–7.5 ppm for meta-substituted aniline) and the methylsulfanyl group (singlet at δ 2.4–2.6 ppm). The 2-methylbutyl chain shows signals for -CH₂- (δ 1.2–1.6 ppm) and branched methyl groups (δ 0.8–1.0 ppm) .

- ¹³C NMR : Confirm the methylsulfanyl carbon (δ 15–20 ppm) and quaternary carbons in the 2-methylbutyl group (δ 25–35 ppm) .

- Mass Spectrometry (MS) : Prioritize molecular ion [M+H]⁺ and fragmentation patterns consistent with cleavage at the N-alkyl bond (e.g., loss of the 2-methylbutyl group) .

Advanced Research Questions

Q. How do steric effects from the 2-Methylbutyl group influence the reactivity of the aniline moiety in electrophilic substitution reactions?

- Methodological Answer :

- Steric Hindrance : The bulky 2-methylbutyl group directs electrophiles (e.g., nitrating agents or halogenating reagents) to less hindered positions on the aromatic ring. For example, nitration may favor the para position relative to the methylsulfanyl group .

- Experimental Design : Competitive reactions with substituted anilines (e.g., comparing N-alkyl vs. N-H analogs) can isolate steric effects. Monitor regioselectivity via HPLC or NMR .

Q. What strategies mitigate competing side reactions during the N-alkylation of 3-(methylsulfanyl)aniline to produce the target compound?

- Methodological Answer :

- Side Reactions : Over-alkylation (di- or tri-substitution) and oxidation of the methylsulfanyl group are common issues.

- Mitigation Strategies :

Controlled Stoichiometry : Use a slight excess of 3-(methylsulfanyl)aniline (1.1–1.2 equiv) to limit over-alkylation .

Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the sulfur moiety .

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in biphasic systems .

- Validation : Analogous N-alkylation protocols for sulfonamide derivatives report >90% purity when these strategies are applied .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvents?

- Methodological Answer :

- Contradictory Data : Solubility may vary due to impurities (e.g., unreacted starting materials) or polymorphic forms.

- Resolution Steps :

Purification : Recrystallize the compound using a solvent system like ethanol/water to isolate the pure form .

Standardized Testing : Measure solubility at fixed temperatures (e.g., 25°C) using UV-Vis spectroscopy for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.